molecular formula C8H3Cl2F3O B8001678 2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone

2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B8001678
M. Wt: 243.01 g/mol
InChI Key: KPMHXCXIXRVDRO-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone is a useful research compound. Its molecular formula is C8H3Cl2F3O and its molecular weight is 243.01 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone, a compound with the chemical formula C8H3Cl2F3OC_8H_3Cl_2F_3O, is an organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Structure

  • IUPAC Name : this compound
  • CAS Number : 1352224-41-9
  • Molecular Formula : C8H3Cl2F3OC_8H_3Cl_2F_3O
  • Molecular Weight : 239.01 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. It is hypothesized to act through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that the chlorine and fluorine substituents enhance lipophilicity and facilitate membrane penetration, which is critical for antimicrobial efficacy.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 25 µM, indicating significant cytotoxicity.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry explored the anticancer properties of difluoroethanones. The researchers found that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models.
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial activity of fluorinated ketones against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
2-Chloro-1-(3-chlorophenyl)-2,2-difluoroethanoneModerate cytotoxicity20
1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanoneHigh antimicrobial activity<10
3-Chloro-4-fluorobenzoyl chlorideLow cytotoxicity>50

Properties

IUPAC Name

2-chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-5-1-4(2-6(11)3-5)7(14)8(10,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMHXCXIXRVDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.